Ethyl 3-bromonaphthalene-1-carboxylate
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Overview
Description
Ethyl 3-bromonaphthalene-1-carboxylate is an organic compound that belongs to the class of esters. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom at the 3-position and an ethyl ester group at the 1-carboxylate position. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromonaphthalene-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by esterification. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The resulting 3-bromonaphthalene is then subjected to esterification with ethanol and a suitable acid catalyst to form the ethyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromonaphthalene-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 3-bromonaphthalene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-bromonaphthalene-1-carboxylate involves its interaction with molecular targets through its bromine and ester functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid . These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Ethyl 3-bromonaphthalene-1-carboxylate can be compared with other similar compounds such as:
Ethyl 3-chloronaphthalene-1-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-iodonaphthalene-1-carboxylate: Similar structure but with an iodine atom instead of bromine.
Ethyl 3-fluoronaphthalene-1-carboxylate: Similar structure but with a fluorine atom instead of bromine
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms. This compound is unique in its balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
92022-47-4 |
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Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
ethyl 3-bromonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11BrO2/c1-2-16-13(15)12-8-10(14)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 |
InChI Key |
WTTWQHXHWSBWFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=CC=CC=C21)Br |
Origin of Product |
United States |
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